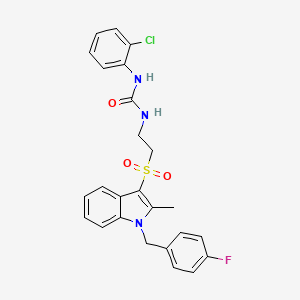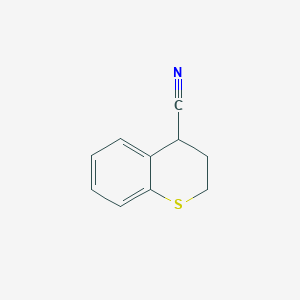
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several heterocyclic structures including a thiazole, oxadiazole, and triazole ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs . Oxadiazoles are aromatic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms; they have been widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and withdrawing properties of these rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the thiazole ring might undergo electrophilic substitution reactions, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity . The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms .Applications De Recherche Scientifique
Antimicrobial Activity
The thiazole ring is a prominent feature in many antimicrobial agents. Compounds containing thiazole have been shown to possess significant antibacterial and antifungal properties . The presence of the oxadiazole and triazole rings may also contribute to the compound’s potential as an antimicrobial agent, possibly offering a broad spectrum of activity against various pathogens.
Anticancer Properties
Thiazole derivatives have been studied for their anticancer activities. The structural complexity of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suggests it could be explored for its potential to inhibit cancer cell growth or proliferation. Research on similar compounds has shown promising results against certain cancer cell lines .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole compounds are well-documented. This compound, with its combination of thiazole and triazole, could be a candidate for the development of new anti-inflammatory drugs, potentially useful in treating conditions like arthritis or asthma .
Antioxidant Effects
Thiazoles are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be researched for its ability to scavenge free radicals, thereby reducing the risk of chronic diseases associated with oxidative stress .
Antipsychotic Potential
Thiazole derivatives have been explored for their use in treating psychiatric disorders. The pharmacophore elements present in this compound could be indicative of its potential application in the development of new antipsychotic medications .
Mécanisme D'action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) and cyclin-a2 . These proteins play crucial roles in cell cycle regulation.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCMKTZWGPMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2593378.png)

![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)
![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)

![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)
![4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2593390.png)



